Ilaprazole

Pharmacogenomics Drug Metabolism Precision Medicine

Ilaprazole is a substituted benzimidazole prodrug that acts as an irreversible proton pump inhibitor (PPI). Unlike omeprazole or esomeprazole, it is predominantly cleared via CYP3A4, giving it a plasma half-life of 4.7–5.3 h and a prolonged gastric residence. This CYP2C19‑independent metabolism eliminates the need for genotype‑guided dosing, making it the rational reference agent for pharmacogenomic trials in Asian populations (~15–20% CYP2C19 poor metabolizers). Head‑to‑head data show ilaprazole 20 mg maintains intragastric pH >4 for 6.8 h during the nocturnal period—33% longer than esomeprazole 40 mg (P<0.01). For DDI studies, its CYP2C19 IC50 (23.4 µM) is >11‑fold higher than omeprazole, qualifying it as a CYP2C19‑sparing comparator. Procure ilaprazole for predictable 24‑h acid suppression without CYP2C19 gene‑dose variability.

Molecular Formula C19H18N4O2S
Molecular Weight 366.4 g/mol
CAS No. 172152-36-2
Cat. No. B1674436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIlaprazole
CAS172152-36-2
SynonymsIlaprazole;  IY81149;  IY-81149;  IY 81149;  trade name Noltec.
Molecular FormulaC19H18N4O2S
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC
InChIInChI=1S/C19H18N4O2S/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23/h3-11H,12H2,1-2H3,(H,21,22)
InChIKeyHRRXCXABAPSOCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ilaprazole (CAS 172152-36-2): Scientific Procurement Baseline and Class Positioning


Ilaprazole (CAS 172152-36-2) is a substituted benzimidazole prodrug that functions as an irreversible proton pump inhibitor (PPI) [1]. It is a weak base that accumulates in the acidic secretory canaliculi of gastric parietal cells, where it undergoes acid-catalyzed conversion to an active sulfenamide form. This active moiety then forms a covalent disulfide bond with cysteine residues on the gastric H+/K+-ATPase, leading to sustained inhibition of acid secretion [2]. Ilaprazole is indicated for acid-related disorders including duodenal ulcer, gastric ulcer, and gastroesophageal reflux disease (GERD) [3].

Why Ilaprazole (CAS 172152-36-2) Cannot Be Generically Substituted Within the PPI Class


Proton pump inhibitors are not interchangeable pharmacokinetically or pharmacodynamically. Significant intra-class variability exists in metabolic pathways (CYP2C19 vs. CYP3A4 dependence), plasma half-life (0.5–2 h for conventional PPIs vs. 4.7–5.3 h for ilaprazole), and susceptibility to genetic polymorphisms [1]. Ilaprazole's distinct profile—predominant CYP3A4-mediated clearance, prolonged gastric residence, and superior 24-hour pH control—confers advantages that cannot be assumed from other PPIs [2]. Procurement of a generic PPI without consideration of these differentiators may lead to suboptimal acid suppression, particularly in CYP2C19 poor metabolizers or patients with nocturnal acid breakthrough [3].

Ilaprazole (CAS 172152-36-2) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Metabolic Independence from CYP2C19 Genetic Polymorphism Compared to Omeprazole, Lansoprazole, and Pantoprazole

Ilaprazole undergoes predominant metabolism via CYP3A4/5 rather than CYP2C19, resulting in pharmacokinetics that are not significantly influenced by CYP2C19 genetic polymorphisms [1]. In contrast, omeprazole, lansoprazole, pantoprazole, and esomeprazole are heavily dependent on CYP2C19 for clearance, leading to substantial inter-individual variability in exposure and acid suppression, particularly in the ~15-20% of Asian populations who are CYP2C19 poor metabolizers [2]. A clinical study in Chinese healthy subjects demonstrated no correlation between ilaprazole AUC(0–∞) and CYP2C19 genotype (P>0.05), confirming the absence of a gene-dose effect [1]. In vitro fluorometric assays further confirmed ilaprazole as the weakest CYP2C19 inhibitor among tested PPIs, with an IC50 exceeding that of omeprazole by >10-fold [3].

Pharmacogenomics Drug Metabolism Precision Medicine

Superior 24-Hour and Nocturnal Intragastric pH Control Versus Esomeprazole 40 mg

In a randomized, open-label, four-period crossover study in 40 healthy volunteers, ilaprazole 20 mg and 40 mg once daily provided significantly better 24-hour intragastric pH control compared to esomeprazole 40 mg once daily [1]. Ilaprazole 20 mg maintained intragastric pH >4 for a mean of 18.2 hours versus 15.8 hours for esomeprazole 40 mg (P<0.05) [1]. Notably, during the nocturnal period (22:00–06:00), ilaprazole 20 mg sustained pH >4 for 6.8 hours compared to 5.1 hours for esomeprazole 40 mg (P<0.01), a critical differentiator for patients with nighttime heartburn [1]. This superior acid suppression is attributed to ilaprazole's extended plasma half-life of 4.7–5.3 hours, which is approximately 3- to 5-fold longer than esomeprazole's 1.3 hours [2].

Pharmacodynamics Acid Suppression GERD

Dose Potency Advantage: 5-10 mg Ilaprazole Equivalent to 20 mg Omeprazole in Ulcer Healing

Randomized controlled trials have established that ilaprazole achieves equivalent ulcer healing efficacy to omeprazole at substantially lower doses. A multicenter, randomized, double-blind trial in patients with gastric and duodenal ulcers demonstrated that ilaprazole 5 mg daily produced healing rates comparable to omeprazole 20 mg daily [1]. Specifically, the 4-week duodenal ulcer healing rate was 84.6% for ilaprazole 5 mg versus 85.2% for omeprazole 20 mg (P=0.87), confirming non-inferiority [1]. Similarly, ilaprazole 10 mg daily demonstrated equivalence to omeprazole 20 mg daily in multiple trials, with healing rates of 88.1% and 87.3%, respectively [2]. This 2- to 4-fold potency advantage is attributed to ilaprazole's longer half-life and more sustained acid suppression [3].

Clinical Efficacy Ulcer Healing Dose Optimization

Extended Plasma Half-Life of 4.7-5.3 Hours Versus Conventional PPI Class Average of 0.5-2 Hours

Ilaprazole exhibits a plasma elimination half-life (t½) of 4.7–5.3 hours in healthy subjects, which is substantially longer than the 0.5–2.0 hour range typical of first- and second-generation PPIs including omeprazole (0.5–1 h), lansoprazole (1.5–1.7 h), pantoprazole (1.0–1.9 h), rabeprazole (1.0–2.0 h), and esomeprazole (1.2–1.5 h) [1]. This 3- to 10-fold extension in half-life results from ilaprazole's predominant CYP3A4-mediated metabolism, which produces a stable sulfone metabolite with slower clearance compared to the CYP2C19-mediated pathways of conventional PPIs [2]. The prolonged half-life directly correlates with sustained intragastric acid suppression beyond 24 hours, a pharmacokinetic advantage not achievable with shorter-acting PPIs without multiple daily dosing [3].

Pharmacokinetics Half-Life Sustained Action

Enhanced Gastric Residence Time and Distribution Versus Esomeprazole and Rabeprazole

In a comparative in vivo biodistribution study using 14C-radiolabeled compounds in rats, ilaprazole demonstrated more stable intestinal absorption behavior and significantly longer gastric residence time compared to esomeprazole and rabeprazole [1]. Quantitatively, ilaprazole achieved a gastric tissue concentration of 12.4 ± 2.1 ng/mg at 6 hours post-dose, compared to 6.7 ± 1.8 ng/mg for esomeprazole and 5.2 ± 1.5 ng/mg for rabeprazole (P<0.01) [1]. This enhanced gastric distribution correlates with ilaprazole's higher LogP value (2.8) relative to esomeprazole (2.2) and rabeprazole (2.0), facilitating greater membrane permeability and tissue accumulation [2]. The prolonged gastric residence contributes mechanistically to the extended duration of acid suppression observed clinically [3].

Biopharmaceutics Tissue Distribution Formulation Science

Ilaprazole (CAS 172152-36-2) Optimal Application Scenarios Based on Verified Differentiation


Precision Medicine in CYP2C19 Polymorphic Populations

For clinical research or drug development targeting Asian or other populations with high CYP2C19 poor metabolizer prevalence (~15-20%), ilaprazole offers predictable pharmacokinetics independent of CYP2C19 genotype [7]. This reduces inter-subject variability in acid suppression and eliminates the need for genotype-guided dosing, a limitation of omeprazole, lansoprazole, and pantoprazole [8]. Procurement for pharmacogenomic studies or clinical trials in these populations is justified by the demonstrated absence of CYP2C19 gene-dose effect on ilaprazole AUC and acid suppression [7].

Nocturnal Acid Breakthrough Management in GERD Research

Ilaprazole is the preferred PPI for studies investigating nocturnal acid breakthrough or nighttime GERD symptom control. Head-to-head data demonstrate that ilaprazole 20 mg maintains intragastric pH >4 for 6.8 hours during the nocturnal period (22:00–06:00), significantly exceeding esomeprazole 40 mg (5.1 hours, P<0.01) [7]. This 33% longer duration of nocturnal acid suppression addresses a known limitation of conventional PPIs, making ilaprazole the rational choice for research protocols requiring sustained overnight acid control [8].

Polypharmacy Drug-Drug Interaction (DDI) Studies

In preclinical or clinical DDI investigations involving CYP2C19 substrates (e.g., clopidogrel, warfarin, citalopram), ilaprazole serves as the optimal comparator PPI due to its minimal CYP2C19 inhibitory activity [7]. In vitro data confirm ilaprazole's IC50 for CYP2C19 inhibition is 23.4 µM, >11-fold higher than omeprazole (2.1 µM), and its Cmax,u/Ki,u ratio of 0.00224 is well below the regulatory threshold for clinically significant inhibition [8]. Researchers studying PPI-associated DDIs should procure ilaprazole as the CYP2C19-sparing reference agent [7].

Sustained-Release Formulation Development

Ilaprazole's extended plasma half-life of 4.7–5.3 hours and prolonged gastric residence time (12.4 ng/mg at 6 hours post-dose) make it an ideal candidate for formulation studies targeting once-daily or extended-release oral delivery systems [7]. Its biopharmaceutical profile—including stable intestinal absorption and higher LogP (2.8)—provides a favorable baseline for formulation optimization compared to shorter-acting PPIs requiring enteric coating to prevent acid degradation [8]. Procurement for pharmaceutical development should prioritize ilaprazole when sustained gastric acid suppression from a simplified dosage form is the target product profile [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ilaprazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.